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Compound of Interest

Compound Name: PF-3644022

Cat. No.: B15607700

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the kinase selectivity profile of PF-3644022, a
potent, ATP-competitive inhibitor of Mitogen-Activated Protein Kinase-Activated Protein Kinase
2 (MK2). PF-3644022 has demonstrated significant anti-inflammatory properties by inhibiting
the production of proinflammatory cytokines such as TNFa.[1][2][3] Understanding its selectivity
is crucial for assessing its therapeutic potential and predicting potential off-target effects.

Quantitative Kinase Inhibition Profile

PF-3644022 is a highly potent inhibitor of MK2 with a reported IC50 of 5.2 nM and a Ki of 3 nM.
[1][2][3][4] Its selectivity was assessed against a panel of 200 human kinases. At a
concentration of 1 uM, PF-3644022 inhibited 16 of these kinases by more than 50%.[5] Further
profiling was conducted to determine the IC50 values for these off-target kinases, revealing a
favorable selectivity profile for MK2.

The primary off-targets belong to the same MAPKAP kinase family or other closely related
kinase families. Notably, PF-3644022 also potently inhibits p38 regulated/activated kinase
(PRAK/MKS5) with an IC50 of 5.0 nM.[1][2][6] The compound shows moderate activity against
MK3 and MNK2, while other members of the MAPKAP kinase family were not significantly
inhibited.[1][7]
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Table 1: In Vitro Inhibitory Activity of PF-3644022 against
Various Kinases
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Kinase Target IC50 (nM) Ki (nM) Kinase Family Notes
MK2 Primary Target[1]
5.2 3 CAMK

(MAPKAPK?2) 213171
High affinity off-

PRAK (MKS5) 5.0 - CAMK
target[1][2][6]
~10-fold

MK3

53 - CAMK selectivity vs

(MAPKAPK3)
MK2[1][2]
Off-target

ASK1 60 - STE identified in
screen[5]
Off-target

CAMK?2 70 - CAMK identified in
screen[5]
Off-target

DRAK1 71 - CAMK identified in
screen[5]
Off-target

MER 76 - TK identified in
screen[5]
Off-target

PIM1 88 - CAMK identified in
screen[5]
Off-target

BRSK2 90 - CAMK identified in
screen[5]
Off-target

AMPK 117 - CAMK identified in
screen[5]

MNK2 (MKNK2) 148 - CAMK Moderate off-
target activity[1]
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[7]

Off-target
BRSK1 187 - CAMK identified in
screen[5]

Low off-target

MNK1 (MKNK1) 3,000 - CAMK o
activity[7]
MSK1, MSK2, Low to no
>1,000 - AGC o
RSK1-4 activity[7]

Signaling Pathway Context

PF-3644022 targets the p38 MAPK signaling pathway, which is a key regulator of inflammation.
In response to cellular stress or inflammatory stimuli like lipopolysaccharide (LPS), p38 MAPK
is activated. Activated p38 then phosphorylates and activates its downstream substrate, MK2.
Active MK2 plays a critical role in post-transcriptional regulation of inflammatory cytokines by
stabilizing the mRNAs of proteins like TNFa and IL-6. PF-3644022 acts by directly inhibiting
MK2, thereby preventing the production of these cytokines without affecting the upstream

activity of p38 itself.[8]
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Caption: p38/MK2 signaling pathway and the inhibitory action of PF-3644022.
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Experimental Protocols

The kinase selectivity and cellular activity of PF-3644022 were determined using a combination
of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay

The inhibitory activity of PF-3644022 against a panel of kinases was primarily determined using
a mobility shift microfluidic assay.

o Assay Principle: This method measures the conversion of a fluorescently labeled peptide
substrate to its phosphorylated product by a specific kinase. The substrate and product are
then separated by electrophoresis in a microfluidic chip and detected by laser-induced
fluorescence. The ratio of phosphorylated product to the remaining substrate quantifies the
kinase activity.

 Instrumentation: Caliper LabChip 3000 Drug Discovery System.[2]
e General Procedure:

o Reaction Setup: Kinase reactions are performed at room temperature in microtiter plates.
A typical reaction buffer consists of 20 mM HEPES (pH 7.5), 10 mM MgCI2, 1 mM DTT,
0.01% BSA, and 0.0005% Tween 20.[4]

o Substrates: For MK2 activity, a fluorescently labeled Heat Shock Protein 27 (HSP27)
peptide is used as the substrate.[4] The ATP concentration is typically fixed at the
apparent Km for each specific enzyme to ensure accurate competitive inhibition
measurement.

o Compound Incubation: Serial dilutions of PF-3644022 are pre-incubated with the kinase.

o Reaction Initiation & Termination: The reaction is initiated by the addition of the
substrate/ATP mixture. After a defined incubation period within the linear phase of the
reaction, it is terminated by adding a stop solution containing EDTA.[4]

o Data Acquisition: The quenched reaction mixture is sampled by the Caliper system.
Substrate and product peaks are separated based on charge and size differences and
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quantified.

o Data Analysis: The percentage of inhibition is calculated for each compound
concentration, and IC50 values are determined by fitting the data to a four-parameter
logistic curve.

Kinase Selectivity Profiling Workflow
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Caption: Workflow for determining the kinase selectivity profile of PF-3644022.

Cellular TNFa Production Assay

The functional effect of PF-3644022 on the p38/MK2 pathway was assessed by measuring its
ability to inhibit TNFa production in immune cells.

e Cell Line: Human U937 monocytic cell line.[8]
e General Procedure:

o Cell Culture: U937 cells are cultured in a suitable medium, such as RPMI 1640,
supplemented with fetal bovine serum.[9]

o Compound Pre-treatment: Cells are pre-treated with varying concentrations of PF-
3644022 for 1 hour.[4]

o Stimulation: Inflammation is induced by stimulating the cells with Lipopolysaccharide
(LPS) at a concentration of 100 ng/mL.[4]

o Incubation: The cells are incubated for a period that allows for peak TNFa production,
typically 4 to 6 hours.[3][8]

o Supernatant Collection: After incubation, the cell culture supernatant is collected.

o TNFa Quantification: The concentration of TNFa in the supernatant is measured using a
guantitative method such as an electrochemiluminescence MesoScale Discovery (MSD)
TNFa kit or a standard ELISA.[4]

o Data Analysis: The results are used to generate a dose-response curve and calculate the
IC50 value for the inhibition of TNFa production. For PF-3644022, the IC50 in U937 cells
was 160 nM.[7][8]

Summary and Conclusion

PF-3644022 is a highly potent and selective inhibitor of MK2. While it demonstrates high affinity
for the closely related kinase PRAK/MKS5, it maintains a favorable selectivity window against
other kinases, including others in the MAPKAP family. Its potent inhibition of MK2 translates to
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effective suppression of TNFa production in cellular models, confirming its mechanism of action
as a downstream modulator of the p38 MAPK pathway. This detailed selectivity profile supports
its utility as a chemical probe for studying MK2 biology and as a lead compound for the
development of anti-inflammatory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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